An In-depth Technical Guide to the Synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide
An In-depth Technical Guide to the Synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide, a valuable building block in medicinal chemistry and organic synthesis. The document details the chemical principles, a step-by-step experimental protocol, safety considerations, and analytical characterization of the target compound.
Introduction
N-aryl acetamides are a significant class of organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a bromine atom at the α-position of the acetamide group, as in 2-bromo-N-(2,3-dimethylphenyl)acetamide, provides a reactive handle for further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This guide will focus on the most common and efficient method for the preparation of this compound: the N-acylation of 2,3-dimethylaniline with 2-bromoacetyl bromide.
Reaction Principle and Mechanism
The synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoacetyl bromide. This is followed by the departure of the bromide leaving group, resulting in the formation of the amide bond. A base is typically added to the reaction mixture to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, driving the equilibrium towards the product side.
The overall reaction is as follows:
Caption: A streamlined workflow for the synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide.
Safety Precautions
Working with the reagents involved in this synthesis requires strict adherence to safety protocols.
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2,3-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. [1]It may cause damage to organs through prolonged or repeated exposure. [2]Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
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2-Bromoacetyl bromide: This reagent is highly corrosive and causes severe skin burns and eye damage. It is also a lachrymator. [3]Handle with extreme care in a fume hood, and wear heavy-duty gloves and a face shield in addition to standard PPE. It reacts violently with water. [4]* Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated area and away from ignition sources.
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Acetone: Acetone is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work. [1][2][3][5][6]
Characterization of 2-bromo-N-(2,3-dimethylphenyl)acetamide
The identity and purity of the synthesized 2-bromo-N-(2,3-dimethylphenyl)acetamide should be confirmed using various analytical techniques. Below are the expected analytical data based on the structure and data from similar compounds.
Physical Properties
| Property | Value |
| Molecular Formula | C10H12BrNO |
| Molecular Weight | 242.11 g/mol |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.0-8.5 (br s, 1H, NH)
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δ 7.0-7.5 (m, 3H, Ar-H)
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δ 4.0 (s, 2H, CH₂Br)
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δ 2.3 (s, 3H, Ar-CH₃)
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δ 2.2 (s, 3H, Ar-CH₃)
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¹³C NMR (CDCl₃, 100 MHz):
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δ 164-166 (C=O)
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δ 135-138 (Ar-C)
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δ 125-130 (Ar-C)
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δ 30-32 (CH₂Br)
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δ 14-20 (Ar-CH₃)
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FT-IR (KBr, cm⁻¹):
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3250-3350 (N-H stretch)
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3000-3100 (Ar C-H stretch)
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2850-2950 (Alkyl C-H stretch)
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1660-1680 (C=O stretch, amide I)
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1520-1550 (N-H bend, amide II)
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600-700 (C-Br stretch)
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Mass Spectrometry (EI):
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m/z (relative intensity): 241/243 ([M]⁺, isotopic pattern for Br), 162 ([M-Br]⁺), 121 ([C₈H₁₁N]⁺), 91 ([C₇H₇]⁺)
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The characterization data for the closely related compound N-(2,4-dimethylphenyl)acetamide can be found in the PubChem database and can serve as a useful comparison. [7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | - Ensure all reagents are anhydrous. - Extend the reaction time. - Check the purity of starting materials. |
| Loss of product during work-up | - Ensure complete extraction from the aqueous layer. - Avoid excessive washing. | |
| Formation of multiple products (impurities) | Side reactions (e.g., dialkylation) | - Maintain a low reaction temperature during the addition of 2-bromoacetyl bromide. - Use the correct stoichiometry of reagents. |
| Oily product that does not solidify | Presence of impurities | - Attempt purification by column chromatography. - Try trituration with a non-polar solvent like hexane. |
Conclusion
The synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide via the N-acylation of 2,3-dimethylaniline with 2-bromoacetyl bromide is a reliable and straightforward method. By following the detailed protocol and adhering to the necessary safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic applications. Proper characterization of the final product is crucial to ensure its purity and identity for subsequent research and development activities.
References
-
Benchchem. (n.d.). 2-Bromoacetamide synthesis and purification methods. Retrieved from a URL which is not available. [8]2. Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Retrieved from a URL which is not available. [9]3. PubChem. (n.d.). 2-Bromoacetamide. Retrieved from a URL which is not available. [10]4. PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Retrieved from a URL which is not available. [7]5. PubChem. (n.d.). 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. Retrieved from a URL which is not available. [11]6. ChemicalBook. (n.d.). 349120-86-1(2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Product Description. Retrieved from a URL which is not available. [12]7. Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dimethylaniline. Retrieved from a URL which is not available. [1]8. Wiley-VCH. (n.d.). General procedure for the synthesis of ω-bromoacylamides. Retrieved from a URL which is not available. [13]9. Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from a URL which is not available. [14]10. BLDpharm. (n.d.). 349120-88-3|2-Bromo-N-(2,5-dimethylphenyl)acetamide. Retrieved from a URL which is not available. [3]11. CPAChem. (2024). Safety data sheet - 2,3-Dimethylaniline. Retrieved from a URL which is not available. [2]12. ResearchGate. (2015). (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from a URL which is not available. [4]13. Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from a URL which is not available. [15]14. ResearchGate. (2025). Bromoacetyl Bromide | Request PDF. Retrieved from a URL which is not available. [16]15. Merck. (n.d.). 2,3-Dimethylaniline MSDS - 821222. Retrieved from a URL which is not available. [5]16. National Center for Biotechnology Information. (n.d.). N-(2,3-Dimethylphenyl)acetamide. Retrieved from a URL which is not available. [17]17. Deepak Nitrite. (2021). SAFETY DATA SHEET 2,3-Xylidine. Retrieved from a URL which is not available. 18. ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from a URL which is not available. [18]19. NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. Retrieved from a URL which is not available. [19]20. Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Retrieved from a URL which is not available. [20]21. ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from a URL which is not available. [21]22. ScienceLab.com. (2005). N,N-Dimethylaniline MSDS. Retrieved from a URL which is not available. [6]23. ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum. Retrieved from a URL which is not available. [22]24. ChemicalBook. (n.d.). 2-bromo-2,3-dimethylbutane(594-52-5) 1H NMR spectrum. Retrieved from a URL which is not available. [23]25. MolCore. (n.d.). 2-bromo-N-(3,5-dimethylphenyl)acetamide. Retrieved from a URL which is not available. [24]26. PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from a URL which is not available.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. 349120-88-3|2-Bromo-N-(2,5-dimethylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. hmdb.ca [hmdb.ca]
- 7. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
- 10. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride | C14H23ClN2O | CID 657223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 349120-86-1 CAS MSDS (2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Acetamide, N-(2-bromophenyl)- [webbook.nist.gov]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum [chemicalbook.com]
- 23. 2-bromo-2,3-dimethylbutane(594-52-5) 1H NMR [m.chemicalbook.com]
- 24. molcore.com [molcore.com]
